molecular formula C22H24O2 B11114575 2-(1,2,3,4,5,6,7,8-Octahydroanthracen-9-ylmethyl)benzoic acid

2-(1,2,3,4,5,6,7,8-Octahydroanthracen-9-ylmethyl)benzoic acid

Cat. No.: B11114575
M. Wt: 320.4 g/mol
InChI Key: CDJXBXKBYMOPDN-UHFFFAOYSA-N
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Description

2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety attached to an octahydroanthracene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)methyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the synthesis of octahydroanthracene, followed by efficient coupling processes to attach the benzoic acid moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Octahydroanthracene: Shares the hydrogenated anthracene core but lacks the benzoic acid moiety.

    Benzoic Acid: Contains the aromatic carboxylic acid group but lacks the octahydroanthracene structure.

Uniqueness

2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid is unique due to the combination of the octahydroanthracene and benzoic acid moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are advantageous.

Properties

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(1,2,3,4,5,6,7,8-octahydroanthracen-9-ylmethyl)benzoic acid

InChI

InChI=1S/C22H24O2/c23-22(24)20-12-6-3-9-17(20)14-21-18-10-4-1-7-15(18)13-16-8-2-5-11-19(16)21/h3,6,9,12-13H,1-2,4-5,7-8,10-11,14H2,(H,23,24)

InChI Key

CDJXBXKBYMOPDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(CCCC3)C=C2C1)CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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